N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide
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Overview
Description
N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. The reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the isoquinoline ring system . The resulting isoquinoline intermediate is then acylated with acetic anhydride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an anticonvulsant agent
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to its potential anticonvulsant effects . Additionally, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with diverse biological activities.
Quinoline: Another related compound with a wide range of pharmacological properties.
Indole: A heterocyclic compound with similar biological activities and applications
Uniqueness
N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide is unique due to its specific isoquinoline structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with neurotransmitter receptors and enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-17-9-5-4-8-16(17)18(22)20-11-10-14-6-2-3-7-15(14)12-20/h2-9H,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBADJMISNLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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